molecular formula C8H14O2 B12978592 2-Cyclopropylpentanoic acid

2-Cyclopropylpentanoic acid

Cat. No.: B12978592
M. Wt: 142.20 g/mol
InChI Key: BAXHQKADZZPFNR-UHFFFAOYSA-N
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Description

2-Cyclopropylpentanoic acid (C₈H₁₂O₂) is a carboxylic acid featuring a cyclopropane ring attached to the second carbon of a pentanoic acid backbone. Cyclopropane’s inherent ring strain (due to 60° bond angles) and unique electronic properties influence the compound’s reactivity and physicochemical behavior.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-cyclopropylpentanoic acid

InChI

InChI=1S/C8H14O2/c1-2-3-7(8(9)10)6-4-5-6/h6-7H,2-5H2,1H3,(H,9,10)

InChI Key

BAXHQKADZZPFNR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1CC1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylpentanoic acid can be achieved through several methods. One common approach involves the hydrolysis of cyclopropyl cyanide, which is then followed by the addition of water and subsequent heating . Another method includes the Favorskii rearrangement, where cyclopropyl ketones are converted into the corresponding carboxylic acids .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the industrial-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the cyclopropyl group to a more oxidized state, often using reagents like potassium permanganate.

    Reduction: The reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: This compound can undergo substitution reactions, where the cyclopropyl group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Cyclopropyl ketones or aldehydes.

    Reduction: Cyclopropyl alcohols.

    Substitution: Cyclopropyl halides.

Scientific Research Applications

2-Cyclopropylpentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropylpentanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the regulation of inflammatory responses and microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 2-(Cyclopropylamino)-3-phenylpropanoic Acid (C₁₂H₁₅NO₂)
  • Structure : Cyclopropylamine replaces the carboxylic acid’s α-hydrogen, with an additional phenyl group on the β-carbon.
  • Properties: The amino group introduces basicity (pKa ~9–10), contrasting with the acidic carboxyl group (pKa ~4–5) in 2-cyclopropylpentanoic acid. This compound also exhibits higher molecular weight (205.26 g/mol vs.
  • Applications : Used in peptide synthesis due to its chiral centers and cyclopropane-mediated conformational rigidity .
(b) 1-Cyanocyclopentanecarboxylic Acid (C₇H₉NO₂)
  • Structure: A cyano group replaces the cyclopropane ring, attached to a cyclopentane-carboxylic acid.
  • Properties: The electron-withdrawing cyano group increases acidity (pKa ~1–2) compared to this compound. Its lower molecular weight (139.15 g/mol) and polar nitrile group enhance water solubility .
  • Hazards : Classified as hazardous upon inhalation or skin contact, requiring stringent safety protocols .

Aromatic and Heterocyclic Derivatives

(a) 2-[4-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic Acid (C₁₄H₁₄O₃)
  • Structure : A cyclopropanecarbonyl group is attached to a para-substituted benzene ring, with methyl groups on the α-carbon.
  • Properties: The aromatic ring increases lipophilicity (logP ~3.5 estimated) compared to the aliphatic this compound (logP ~1.2). This compound’s higher molecular weight (230.26 g/mol) and steric bulk reduce solubility in polar solvents .
  • Applications: Potential use in pharmaceutical intermediates due to its rigid aromatic-cyclopropane hybrid structure .
(b) Benzilic Acid (C₁₄H₁₂O₃)
  • Structure : Two phenyl groups and a hydroxyl group on the α-carbon of acetic acid.
  • Properties: The diphenyl groups confer extreme lipophilicity (logP ~4.0) and low water solubility (<1 mg/mL). Unlike this compound, benzilic acid’s planar structure allows for π-π stacking interactions, relevant in crystal engineering .

Amino Acid Derivatives

3-Acetamido-2-propylpentanoic Acid (C₁₀H₁₇NO₃)
  • Structure: An acetamido group and propyl chain modify the pentanoic acid backbone.
  • Properties: The acetamido group enhances hydrogen-bonding capacity, increasing solubility in polar aprotic solvents (e.g., DMSO). Its molecular weight (215.25 g/mol) and branched chain may reduce metabolic stability compared to this compound .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups logP (Estimated) Solubility Profile
This compound C₈H₁₂O₂ 140.18 Cyclopropane, Carboxylic Acid 1.2 Moderate in polar solvents
2-(Cyclopropylamino)-3-phenylpropanoic Acid C₁₂H₁₅NO₂ 205.26 Cyclopropane, Amine, Phenyl 2.5 Low in water, high in DMSO
1-Cyanocyclopentanecarboxylic Acid C₇H₉NO₂ 139.15 Cyano, Carboxylic Acid 0.8 High in polar solvents
2-[4-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic Acid C₁₄H₁₄O₃ 230.26 Cyclopropane, Aromatic, Methyl 3.5 Low in water, high in THF
Benzilic Acid C₁₄H₁₂O₃ 228.24 Diphenyl, Hydroxyl 4.0 Insoluble in water

Research Findings and Implications

  • Reactivity: Cyclopropane-containing compounds like this compound undergo ring-opening reactions under acidic or thermal conditions, a property less pronounced in aromatic analogs .
  • Biological Activity: Amino acid derivatives (e.g., 2-(cyclopropylamino)-3-phenylpropanoic acid) show promise in enzyme inhibition studies, leveraging cyclopropane’s strain for targeted binding .
  • Safety Profile: While this compound lacks explicit hazard data, structurally related cyanated or aromatic derivatives require rigorous handling due to respiratory and dermal risks .

Notes

  • Further studies are needed to elucidate its pharmacokinetic and thermodynamic properties, particularly in comparison to its aromatic and heterocyclic analogs.

Q & A

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different studies?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., pH, temperature) or cell lines. Meta-analysis of published data, stratified by experimental parameters, can identify confounding variables. Follow-up studies should use orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target engagement .

Q. What strategies are effective for optimizing the enantiomeric purity of this compound derivatives?

  • Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using (R)- or (S)-α-methylbenzylamine) or asymmetric catalysis (e.g., Jacobsen’s catalyst) is employed. Enantiomeric excess (ee) is quantified using chiral HPLC with UV detection at 254 nm. Dynamic kinetic resolution may improve yields in stereospecific reactions .

Q. What computational methods are used to model the interactions of this compound with biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) predict binding modes and residence times. Density functional theory (DFT) calculations (B3LYP/6-31G*) analyze electronic properties of the cyclopropane ring. Free-energy perturbation (FEP) studies quantify binding affinity changes upon structural modifications .

Q. How should researchers design experiments to assess the metabolic stability of this compound in vivo?

  • Methodological Answer : Radiolabeled (¹⁴C) analogs are administered to model organisms (e.g., rodents), with plasma and tissue samples analyzed via liquid scintillation counting. Metabolite identification uses high-resolution mass spectrometry (HRMS) and tandem MS/MS. Pharmacokinetic parameters (e.g., t₁/₂, AUC) are calculated using non-compartmental analysis .

Q. What are the best practices for handling this compound in air-sensitive reactions?

  • Methodological Answer : Use Schlenk lines or gloveboxes under inert atmosphere (N₂/Ar). Solvents must be degassed and dried (molecular sieves). Reaction progress is monitored via TLC or in-situ FTIR. Post-reaction, quenching with aqueous NaHCO₃ neutralizes residual acid before extraction .

Q. How should researchers optimize storage conditions to maintain the stability of this compound in long-term studies?

  • Methodological Answer : Store under argon at -20°C in amber vials to prevent photodegradation. Periodically assess purity via NMR and HPLC. Lyophilization improves stability for solid-state storage. Degradation products are identified using accelerated stability studies (40°C/75% RH for 6 months) .

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